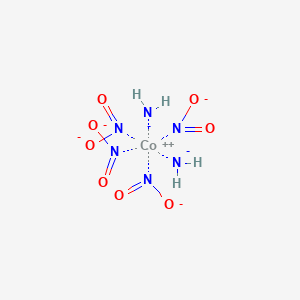
Erdmann's salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erdmann’s salt, also known as ammonium tetranitratocobaltate(III), is a coordination compound with the formula ( \text{NH}_4[\text{Co}(\text{NO}_2)_4(\text{NH}_3)_2] ). It was first described by Otto Linné Erdmann in 1866. This compound is notable for its vibrant yellow color and its use in various chemical applications, particularly in the crystallization of illicit drugs for identification purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Erdmann’s salt can be synthesized through the reaction of cobalt(II) salts with sodium nitrite and ammonium chloride in an aqueous solution. The reaction involves the oxidation of cobalt(II) to cobalt(III) in the presence of ammonia and nitrite ions. The general reaction is as follows:
[ \text{Co}^{2+} + 4\text{NO}_2^- + 2\text{NH}_3 + \text{NH}_4^+ \rightarrow \text{NH}_4[\text{Co}(\text{NO}_2)_4(\text{NH}_3)_2] ]
The reaction mixture is typically heated to facilitate the formation of the complex .
Industrial Production Methods
While Erdmann’s salt is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve similar aqueous reactions with careful control of temperature and reactant concentrations to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Erdmann’s salt undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center in Erdmann’s salt can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands in the coordination sphere of cobalt can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Erdmann’s salt include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. Substitution reactions often involve ligands such as chloride ions or other amines .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of nitrite ligands with chloride ions would yield a different cobalt complex .
Wissenschaftliche Forschungsanwendungen
Erdmann’s salt has several scientific research applications:
Biology: While not directly used in biological systems, its derivatives can be studied for potential biological activity.
Medicine: Erdmann’s salt itself is not used in medicine, but its ability to form stable complexes with various ligands makes it a subject of interest in medicinal chemistry.
Wirkmechanismus
The mechanism by which Erdmann’s salt exerts its effects is primarily through its ability to form stable coordination complexes. The cobalt center can coordinate with various ligands, altering the chemical properties of the resulting complex. This ability to form stable complexes is utilized in crystallization processes and in the synthesis of other coordination compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fischer’s salt: ( \text{K}_3[\text{Co}(\text{NO}_2)_6] )
Jørgensen’s salt: ( \text{NH}_4[\text{Co}(\text{NO}_2)_4(\text{NH}_3)_2] )
Uniqueness
Erdmann’s salt is unique due to its specific ligand arrangement and its historical significance as one of the early cobalt coordination compounds. Its ability to form stable complexes with a variety of ligands makes it particularly useful in crystallographic studies and in the identification of illicit drugs .
Eigenschaften
CAS-Nummer |
14285-97-3 |
|---|---|
Molekularformel |
CoH4N6O8-4 |
Molekulargewicht |
275.00 g/mol |
IUPAC-Name |
azanide;cobalt(2+);tetranitrite |
InChI |
InChI=1S/Co.4HNO2.2H2N/c;4*2-1-3;;/h;4*(H,2,3);2*1H2/q+2;;;;;2*-1/p-4 |
InChI-Schlüssel |
TWALRKRJQBCJOW-UHFFFAOYSA-J |
Kanonische SMILES |
[NH2-].[NH2-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


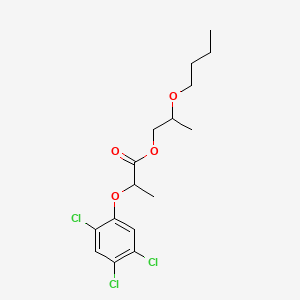

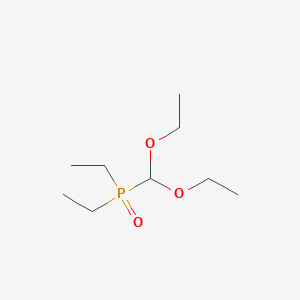
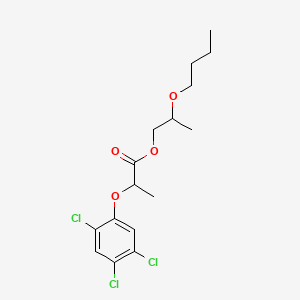
![N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14163499.png)
![2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione](/img/structure/B14163512.png)
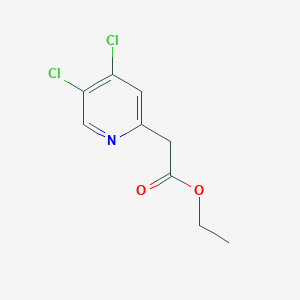
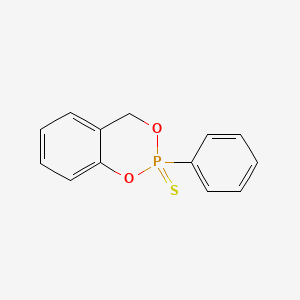
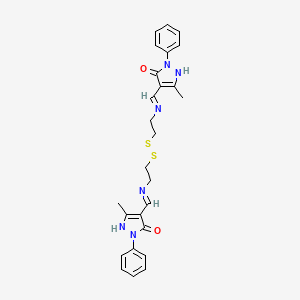
![1-[2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]-3-ethenylazetidine-2-carboxylic acid](/img/structure/B14163533.png)
![(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one](/img/structure/B14163536.png)
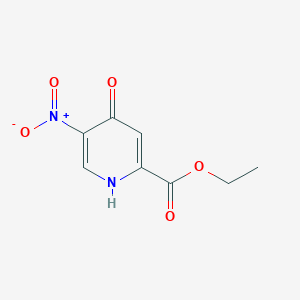
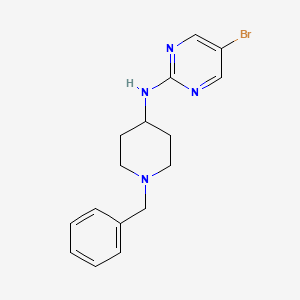
![[4-(4-Chlorophenyl)butan-2-ylideneamino]urea](/img/structure/B14163556.png)
